Cas no 928758-14-9 ((S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid)

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid structure
928758-14-9 structure
상품 이름:(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
CAS 번호:928758-14-9
MF:C11H19NO4
메가와트:229.27286362648
MDL:MFCD29920877
CID:4779946

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid 화학적 및 물리적 성질

이름 및 식별자

    • (S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
    • (S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
    • (S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid
    • (2S)-2-(1-methylcyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
    • (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methylcyclopropaneacetic acid (ACI)
    • (S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
    • MDL: MFCD29920877
    • 인치: 1S/C11H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)11(4)5-6-11/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)/t7-/m1/s1
    • InChIKey: YIVOXOHBBPCXTC-SSDOTTSWSA-N
    • 미소: [C@H](C1(CC1)C)(C(=O)O)NC(=O)OC(C)(C)C

계산된 속성

  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 302
  • 소수점 매개변수 계산 참조값(XlogP): 1.7
  • 토폴로지 분자 극성 표면적: 75.6

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC11417-10g
(S)-2-((tert-butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
928758-14-9 95%
10g
$5270 2023-09-07
abcr
AB543618-100 mg
(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid; .
928758-14-9
100mg
€1459.90 2023-06-14
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC11417-5g
(S)-2-((tert-butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
928758-14-9 95%
5g
$3150 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1685108-100mg
(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
928758-14-9 98%
100mg
¥10231.00 2024-04-25
1PlusChem
1P01XF2L-250mg
(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)aceticacid
928758-14-9 95%
250mg
$2055.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1685108-250mg
(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
928758-14-9 98%
250mg
¥20328.00 2024-04-25
abcr
AB543618-100mg
(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid; .
928758-14-9
100mg
€500.00 2025-02-21
Ambeed
A479829-1g
(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
928758-14-9 97%
1g
$1544.0 2024-08-02
1PlusChem
1P01XF2L-1g
(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)aceticacid
928758-14-9 95%
1g
$3684.00 2024-04-20
1PlusChem
1P01XF2L-100mg
(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)aceticacid
928758-14-9 95%
100mg
$1052.00 2024-04-20

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  12 h, 25 °C
참조
Preparation peptidomimetics as antiviral agents with inhibitory activity against 3CL proteases
, World Intellectual Property Organization, , ,

합성회로 2

반응 조건
참조
Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound
, World Intellectual Property Organization, , ,

합성회로 3

반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
참조
Resensitizing daclatasvir-resistant hepatitis C variants by allosteric modulation of NS5A
Sun, Jin-Hua; O'Boyle, Donald R. II; Fridell, Robert A.; Langley, David R.; Wang, Chunfu; et al, Nature (London, 2015, 527(7577), 245-248

합성회로 4

반응 조건
1.1 Reagents: Lead tetraacetate Solvents: Methanol ,  Dichloromethane ;  0 - 5 °C; 10 min, 0 °C; 50 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Reagents: Triethylamine ;  cooled; 20 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled
참조
Preparation of substituted azoles and their use as hepatitis C virus inhibitors
, United States, , ,

합성회로 5

반응 조건
1.1 Catalysts: Lead tetraacetate Solvents: Methanol ,  Dichloromethane ;  5 min, 0 - 5 °C; 10 min, 0 °C; 50 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  20 h, rt
1.4 Reagents: Triethylamine Solvents: Methanol ;  cooled
1.5 rt; 20 h, rt
1.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
참조
Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound
, United States, , ,

합성회로 6

반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  4 - 48 h, rt
참조
Practical and efficient method for amino acid derivatives containing β-quaternary center: Application toward synthesis of hepatitis C virus NS3 serine protease inhibitors
Arasappan, Ashok; Venkatraman, Srikanth; Padilla, Angela I.; Wu, Wanli; Meng, Tao; et al, Tetrahedron Letters, 2007, 48(36), 6343-6347

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid Raw materials

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:928758-14-9)(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
A1192578
순결:99%
재다:1g
가격 ($):1390.0